

# An In-depth Technical Guide to the Spectroscopic Data of 2,5-Diaminopyrimidine

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## Compound of Interest

Compound Name: 2,5-Diaminopyrimidine

Cat. No.: B1361531

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This technical guide provides a comprehensive overview of the spectroscopic data for **2,5-diaminopyrimidine**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside a plausible mass spectrometry fragmentation pattern. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a structured presentation of data.

## Chemical Structure and Properties

- IUPAC Name: Pyrimidine-2,5-diamine
- Molecular Formula: C<sub>4</sub>H<sub>6</sub>N<sub>4</sub>[\[1\]](#)
- Molecular Weight: 110.12 g/mol [\[1\]](#)
- CAS Number: 22715-27-1[\[1\]](#)

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,5-diaminopyrimidine**. These predictions are based on established principles of spectroscopy and data from analogous compounds.

### 2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted in DMSO-d<sub>6</sub>

Table 1: Predicted <sup>1</sup>H NMR Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~7.8	Singlet	1H	H-4
~7.5	Singlet	1H	H-6
~6.5	Broad Singlet	2H	C2-NH <sub>2</sub>
~5.8	Broad Singlet	2H	C5-NH <sub>2</sub>

Table 2: Predicted <sup>13</sup>C NMR Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~160	C-2
~155	C-4
~145	C-6
~110	C-5

## 2.2. Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretching (asymmetric and symmetric) of amino groups
1650 - 1600	Strong	N-H bending (scissoring) of amino groups
1580 - 1400	Medium to Strong	C=C and C=N stretching of the pyrimidine ring
1350 - 1250	Medium	C-N stretching of aromatic amines
850 - 750	Strong	C-H out-of-plane bending

### 2.3. Mass Spectrometry (MS)

Method: Electron Ionization (EI)

Table 4: Predicted Mass Spectrometry Data

m/z	Proposed Fragment
110	[M] <sup>+</sup> (Molecular Ion)
94	[M - NH <sub>2</sub> ] <sup>+</sup>
83	[M - HCN] <sup>+</sup>
67	[M - NH <sub>2</sub> - HCN] <sup>+</sup>
53	[C <sub>3</sub> H <sub>3</sub> N] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for a solid sample like **2,5-diaminopyrimidine**.

### 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra to elucidate the chemical structure.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2,5-diaminopyrimidine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
- Instrument Setup:
  - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Set the appropriate spectral width and acquisition time for both  $^1\text{H}$  and  $^{13}\text{C}$  nuclei.
- $^1\text{H}$  NMR Acquisition:
  - Acquire the spectrum using a standard pulse sequence.
  - Typically, 16-64 scans are sufficient.
  - Process the data by applying Fourier transformation, phase correction, and baseline correction.
  - Reference the spectrum to the residual solvent peak (e.g., DMSO at  $\delta$  2.50 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire the spectrum using a proton-decoupled pulse sequence.
  - A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of  $^{13}\text{C}$ .
  - Process the data similarly to the  $^1\text{H}$  spectrum.
  - Reference the spectrum to the solvent peak (e.g., DMSO-d<sub>6</sub> at  $\delta$  39.52 ppm).

### 3.2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

- Sample Preparation:
  - Grind a small amount (1-2 mg) of **2,5-diaminopyrimidine** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the mixture to a pellet press.
  - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of an FTIR spectrometer.
  - Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - Collect a background spectrum of the empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.
- Data Analysis:
  - Identify the characteristic absorption bands and assign them to the corresponding functional groups.

### 3.3. Mass Spectrometry (MS)

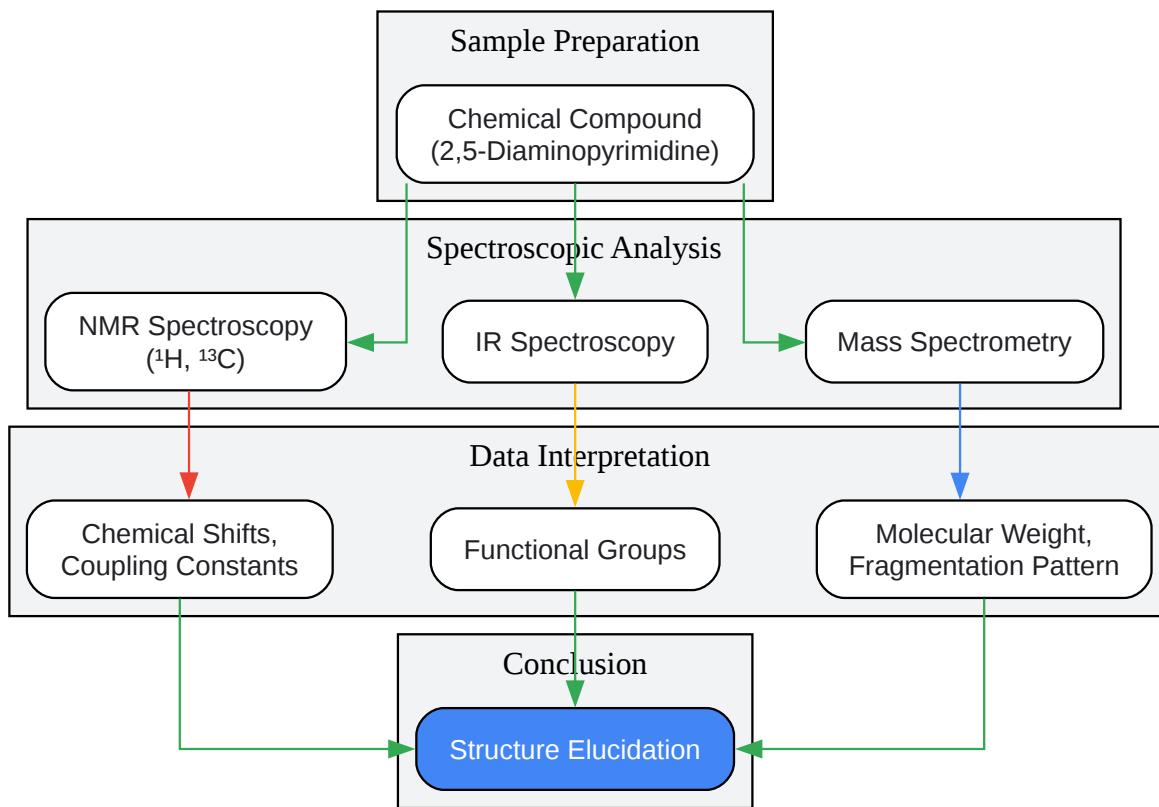
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
- Ionization:
  - The sample is vaporized by heating in the ion source.
  - The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[2][3]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .
- Data Analysis:
  - Identify the molecular ion peak ( $[M]^+$ ) to confirm the molecular weight.
  - Analyze the fragmentation pattern to gain structural information.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

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## References

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